Cas no 70806-55-2 (trans-Tranilast)

trans-Tranilast structure
trans-Tranilast structure
商品名:trans-Tranilast
CAS番号:70806-55-2
MF:C18H17NO5
メガワット:327.331285238266
MDL:MFCD00864787
CID:1062047
PubChem ID:5282230

trans-Tranilast 化学的及び物理的性質

名前と識別子

    • trans-Tranilast
    • 2-{[(2E)-3-(3,4-Dimethoxyphenyl)-2-propenoyl]amino}benzoic acid
    • (3',4'-dimethoxycinnamoyl)-anthranilic acid
    • (3.4-Dimethoxy-benzal)-anthranilsaeure
    • (3.4-Dimethoxy-benzyliden)-anthranilsaeure
    • (E)-2-{[3-(3,4-dimethoxyphenyl)-1-oxo-2-propenyl]amino}benzoic acid
    • 2-(3,4-dimethoxycinnamoylamino)benzoic acid
    • 2-(3.4-Dimethoxy-benzalamino)-benzoesae
    • AC1L86AG
    • N-(3,4-dimethoxybenzylidene)anthranilic acid
    • NSC405414
    • N-veratryliden-anthranilic acid
    • tranilast (N-(3',4'-dimethoxycinnamoyl)anthranilic acid)
    • N-5'
    • AB00382987-19
    • NCGC00261878-01
    • 53902-17-3
    • SMR000058373
    • NCGC00021458-04
    • HMS3648A16
    • AB00382987_21
    • NC00171
    • MK 341;SB 252218
    • N-(3 ,4 -dimethoxycinnamoyl)anthranilic acid
    • N-(3,4-Dimethoxycinnamoyl)anthranilic acid
    • 2-[[3-(3,4-Dimethoxyphenyl)-1-oxo-2-propenyl]amino] benzoic acid
    • SDCCGSBI-0051160.P004
    • NCGC00018185-06
    • DTXCID403693
    • NSC 758970
    • Tranilast (trans-)
    • Q27164069
    • BD164491
    • HMS2094I21
    • AB00382987-18
    • 2-{[(2e)-3-(3,4-Dimethoxyphenyl)prop-2-Enoyl]amino}benzoic Acid
    • HSCI1_000076
    • SR-01000003092-2
    • MLS006010043
    • MLS001065902
    • AMY14167
    • Rizaben
    • D27
    • Tranilastum [INN-Latin]
    • n-(3',4'-dimethoxycinnamoyl) anthranilic acid
    • AC-940
    • Q2325594
    • 53902-12-8
    • GTPL6326
    • BCP06359
    • KS-1193
    • s5871
    • BDBM21613
    • Rizaben (TN)
    • NCGC00018185-10
    • HMS3713J04
    • 2-({(2E)-3-[3,4-bis(methyloxy)phenyl]prop-2-enoyl}amino)benzoic acid
    • AC-35254
    • HMS3263P07
    • Benzoic acid, 2-[[3-(3,4-dimethoxyphenyl)-1-oxo-2-propenyl]amino]-
    • HMS3412G17
    • Tranilastum
    • SB 252218
    • 2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoic acid
    • SPECTRUM1505333
    • HMS2230F18
    • NCGC00018185-08
    • SCHEMBL29875
    • 2-[[3-(3,4-Dimethoxyphenyl)-1-oxo-2-propen-1-yl]amino]benzoic Acid
    • tranilast
    • TRANILAST [INN]
    • BSPBio_003561
    • MK 341
    • AKOS002841076
    • NCGC00018185-23
    • HVF50SMY6E
    • TRANILAST [MART.]
    • HB1201
    • (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzoic acid
    • Tox21_110836
    • MFCD00864787
    • Pharmakon1600-01505333
    • A923780
    • 2-[[3-(3,4-dimethoxyphenyl)-1-oxoprop-2-enyl]amino]benzoic acid
    • SR-01000003092-9
    • NCGC00018185-09
    • CHEBI:92320
    • A829819
    • SW197551-3
    • NSC-758970
    • DTXSID7023693
    • tranilast; 2-[[3-(3,4-dimethoxyphenyl)-1-oxo-2-propenyl]amino] benzoic acid
    • BCP15888
    • 2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enamido]benzoic acid
    • NSC758970
    • BRD-K17849083-001-02-2
    • HY-B0195
    • 2-[[3-(3,4-Dimethoxyphenyl)-1-oxo-2-propenyl]amino]benzoic Acid
    • MLS002207030
    • MLS001424045
    • SB-252218
    • 2-(3-(3,4-dimethoxyphenyl)acrylamido)benzoic acid
    • TRANILAST [MI]
    • SR-01000003092
    • S1439
    • Tranilast, >=98% (HPLC), powder
    • Q-201849
    • Lopac0_001193
    • DB07615
    • UNII-HVF50SMY6E
    • Tox21_501193
    • SBI-0051160.P003
    • Tranilast [USAN:INN:JAN]
    • Tranpro
    • 70806-55-2
    • CHEMBL415324
    • MK-341
    • 2-((3-(3,4-Dimethoxyphenyl)-1-oxo-2-propenyl)amino)benzoic acid
    • CHEBI:77572
    • N-(3',4'-dimethoxycinnamoyl)anthranilic acid
    • HMS2089L07
    • NU-3450
    • (2-Phenylthiazol-5-yl)methylamine
    • CAS-53902-12-8
    • SR-01000003092-4
    • Opera_ID_1657
    • BENZOIC ACID, 2-((3-(3,4-DIMETHOXYPHENYL)-1-OXO-2-PROPENYL)AMINO)-
    • NCGC00021458-07
    • Anthranilic acid, N-(3,4-dimethoxycinnamoyl)-
    • MLS000759509
    • TRANILAST [JAN]
    • SR-01000003092-16
    • (E)-2-[[3-(3,4-Dimethoxyphenyl)-1-oxo-2-propenyl]amino]benzoic acid
    • NCGC00021458-05
    • NS00068062
    • NCGC00018185-26
    • NCGC00018185-04
    • 2-(3,4-Dimethoxy-trans-cinnamoylamino)benzoic acid
    • NCGC00018185-20
    • BRD-K17849083-001-03-0
    • Tranilast (JP17/USAN/INN)
    • EU-0101193
    • SB252218
    • MLS001077269
    • MLS000028468
    • LP01193
    • D02027
    • CCG-39992
    • TRANILAST [USAN]
    • 2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid
    • Tranilast- Bio-X
    • Tranilast (SB 252218)
    • Benzoic acid,2-[[3-(3-methoxy-4-propoxyphenyl)-1-oxo-2-propenyl]amino]-
    • HMS2051F05
    • 2-[3-(3,4-Dimethoxyphenyl)-acryloylamino]-benzoic acid
    • TRANILAST [WHO-DD]
    • NCGC00018185-05
    • BRD-K19533706-001-01-9
    • T 0318
    • Tranilast trans-
    • HMS3676G17
    • trans-MK-341
    • trans-SB 252218
    • Tranilast (SB 252218)?
    • G60930
    • BRD-K17849083-001-30-3
    • BRD-K17849083-001-31-1
    • BRD-K17849083-001-29-5
    • DA-68308
    • BRD-K17849083-001-32-9
    • MDL: MFCD00864787
    • インチ: InChI=1S/C18H17NO5/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22/h3-11H,1-2H3,(H,19,20)(H,21,22)/b10-8+
    • InChIKey: NZHGWWWHIYHZNX-CSKARUKUSA-N
    • ほほえんだ: O=C(O)C1=CC=CC=C1NC(/C=C/C2=CC(OC)=C(OC)C=C2)=O

計算された属性

  • せいみつぶんしりょう: 327.110673g/mol
  • ひょうめんでんか: 0
  • XLogP3: 3.2
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 回転可能化学結合数: 6
  • どういたいしつりょう: 327.110673g/mol
  • 単一同位体質量: 327.110673g/mol
  • 水素結合トポロジー分子極性表面積: 84.9Ų
  • 重原子数: 24
  • 複雑さ: 464
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 色と性状: No data available
  • ゆうかいてん: No data available
  • ふってん: 585.5±50.0 °C at 760 mmHg
  • フラッシュポイント: 307.9±30.1 °C
  • ようかいど: 生物体外In Vitro:DMSO溶解度≥ 42 mg/mL(128.31 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.

trans-Tranilast 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2270-5mg
Trans-Tranilast
70806-55-2 99.67%
5mg
¥ 469 2023-09-07
DC Chemicals
DC8295-1 g
trans-Tranilast
70806-55-2 >98%
1g
$900.0 2022-02-28
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce59880-100mg
Tranilast trans-
70806-55-2 98%
100mg
¥0.00 2023-09-07
Ambeed
A941193-5g
(E)-2-(3-(3,4-Dimethoxyphenyl)acrylamido)benzoic acid
70806-55-2 99%
5g
$337.0 2025-02-22
eNovation Chemicals LLC
D509201-25mg
2-((E)-3-(3,4-dimethoxyphenyl)acrylamido)benzoic acid
70806-55-2 >98%
25mg
$325 2022-10-25
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T55740-250mg
Tranilast (trans-)
70806-55-2 98%
250mg
¥325.0 2023-09-06
DC Chemicals
DC8295-250 mg
trans-Tranilast
70806-55-2 >98%
250mg
$500.0 2022-02-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T55740-100mg
Tranilast (trans-)
70806-55-2 98%
100mg
¥218.0 2023-09-06
eNovation Chemicals LLC
Y1291191-1g
trans-Tranilast
70806-55-2 98%
1g
$170 2024-06-06
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2270-1 mL * 10 mM (in DMSO)
Trans-Tranilast
70806-55-2 98.00%
1 mL * 10 mM (in DMSO)
¥533.00 2022-02-28

trans-Tranilast 関連文献

trans-Tranilastに関する追加情報

Research Briefing on trans-Tranilast (CAS 70806-55-2): Recent Advances and Therapeutic Potential

trans-Tranilast (CAS 70806-55-2), a derivative of the anti-allergic drug Tranilast, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, known for its anti-inflammatory, anti-fibrotic, and potential anti-cancer properties, is being extensively studied for its therapeutic applications. Recent studies have focused on its molecular mechanisms, pharmacokinetics, and novel formulations to enhance its efficacy and bioavailability.

One of the key areas of research involves the role of trans-Tranilast in modulating TGF-β signaling pathways, which are critical in fibrosis and cancer progression. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that trans-Tranilast effectively inhibits TGF-β-induced epithelial-mesenchymal transition (EMT) in vitro, suggesting its potential as a therapeutic agent for fibrotic diseases and metastatic cancers. The study utilized advanced molecular docking techniques to elucidate the binding interactions between trans-Tranilast and TGF-β receptors.

Another significant development is the exploration of trans-Tranilast in combination therapies. Recent preclinical trials have shown that when combined with immune checkpoint inhibitors, trans-Tranilast enhances anti-tumor immune responses by reducing immunosuppressive cytokine levels. This synergistic effect was highlighted in a 2024 Nature Communications article, which reported improved survival rates in murine models of melanoma and lung cancer.

Pharmacokinetic studies have also advanced, with researchers developing nanoformulations of trans-Tranilast to overcome its low aqueous solubility. A 2023 study in the International Journal of Pharmaceutics described a liposomal encapsulation method that significantly improved the drug's bioavailability and targeted delivery to fibrotic tissues. This innovation could pave the way for more effective clinical applications.

Despite these promising findings, challenges remain, particularly in optimizing dosing regimens and minimizing off-target effects. Ongoing clinical trials (e.g., NCT05212337) are evaluating the safety and efficacy of trans-Tranilast in patients with idiopathic pulmonary fibrosis, with preliminary results expected in late 2024. These trials will be crucial in determining the compound's translational potential.

In conclusion, trans-Tranilast (CAS 70806-55-2) represents a multifaceted therapeutic candidate with applications spanning fibrosis, oncology, and immunology. Recent research underscores its mechanistic versatility and formulation advancements, though further clinical validation is needed. This briefing highlights the compound's evolving role in precision medicine and its potential to address unmet medical needs.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:70806-55-2)trans-Tranilast
A923780
清らかである:99%
はかる:5g
価格 ($):303.0
atkchemica
(CAS:70806-55-2)trans-Tranilast
CL4894
清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ